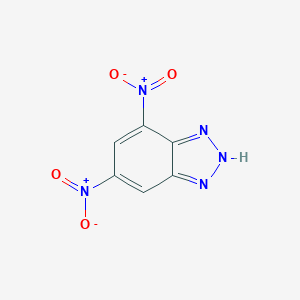

4,6-dinitro-2H-benzotriazole

Description

Structure

3D Structure

Properties

CAS No. |

31995-62-7 |

|---|---|

Molecular Formula |

C6H3N5O4 |

Molecular Weight |

209.12g/mol |

IUPAC Name |

4,6-dinitro-2H-benzotriazole |

InChI |

InChI=1S/C6H3N5O4/c12-10(13)3-1-4-6(8-9-7-4)5(2-3)11(14)15/h1-2H,(H,7,8,9) |

InChI Key |

KWIGQLMUBFNUKV-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dinitro 2h Benzotriazole and Its Analogues

Direct Nitration Strategies for Benzotriazole (B28993) Scaffolds

Direct nitration of the benzotriazole ring system is a common and straightforward approach to introduce nitro functionalities. This method relies on the principles of electrophilic aromatic substitution, where the benzene (B151609) portion of the benzotriazole molecule is subjected to nitrating agents.

Electrophilic Aromatic Substitution for Dinitration

The dinitration of benzotriazole is achieved through an electrophilic aromatic substitution (EAS) mechanism. nih.govdntb.gov.ua This process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid. nih.gov The reaction proceeds in a stepwise manner.

The first step is the attack of the π-electron system of the benzotriazole's benzene ring on the nitronium ion. This is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. slideshare.netresearchgate.net In the second step, a base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the mono-nitrobenzotriazole. nih.gov

To achieve dinitration, the process is repeated. The first nitro group introduced is deactivating, making the second nitration step more challenging and often requiring more forcing reaction conditions. The position of the second nitro group is directed by the combined electronic effects of the triazole ring and the first nitro group.

Regioselectivity and Positional Isomer Control in Nitration Reactions

Controlling the position of the incoming nitro groups (regioselectivity) is a critical aspect of synthesizing 4,6-dinitro-2H-benzotriazole. The directing effects of the substituents on the benzotriazole ring play a crucial role. The triazole ring itself is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and generally directs incoming electrophiles to the meta-position.

When nitrating an unsubstituted benzotriazole, the first nitro group preferentially adds to the 4- or 7-position and the 5- or 6-position. The dinitration of 1,2-dialkoxybenzenes has been shown to proceed with high regioselectivity, a phenomenon that can be influenced by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic system. figshare.com In the case of benzotriazole, the presence of substituents can significantly influence the position of nitration. For instance, the N-alkylation of benzotriazoles can lead to different isomers, and the choice of catalyst can offer precise control over N1 and N2 alkylation. figshare.com

Achieving the specific 4,6-dinitro substitution pattern requires careful control of reaction conditions and potentially the use of directing groups. The inherent electronic properties of the benzotriazole nucleus and any existing substituents guide the regiochemical outcome of the dinitration reaction. For example, in the nitration of 2-(1′-phenylpyrazol-4′-yl) benzimidazole, a related heterocyclic system, temperature was found to be a key factor in controlling the position of the second nitro group. researchgate.net

Microwave-Assisted Synthetic Approaches in Dinitrobenzotriazole Preparation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tsijournals.comscience.gov This technology has been successfully applied to the synthesis of benzotriazole derivatives. colab.ws

In the context of dinitrobenzotriazole preparation, microwave irradiation can be employed to accelerate the nitration reaction. For example, the nitration of a substituted benzotriazole intermediate to a dinitro derivative has been achieved in high yield (92%) in just 10 minutes at 60 °C using a mixture of HNO₃/H₂SO₄ under microwave irradiation. thieme-connect.de This represents a significant improvement over traditional heating methods which can take several hours. tsijournals.comscience.gov The efficiency of microwave heating stems from the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. tsijournals.com

The following table provides a comparison between conventional and microwave-assisted synthesis for a related benzotriazole derivative, highlighting the advantages of the latter.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | 4 hours | - | science.gov |

| Microwave (180 W) | 4 min 30 sec | - | science.gov |

| Conventional (Reflux) | 6 hours | - | science.gov |

| Microwave (180 W) | 4 min 20 sec | - | science.gov |

| Microwave (Nitration) | 10 minutes | 92 | thieme-connect.de |

Advanced Nitrating Agent Systems in Dinitrobenzotriazole Synthesis

While the classic mixture of nitric acid and sulfuric acid is widely used, research into advanced nitrating agents aims to improve selectivity, safety, and environmental compatibility. researchgate.netresearchgate.net These modern reagents can offer milder reaction conditions and better control over the nitration process.

One such advanced system involves the use of N-nitropyrazoles. These reagents act as a controllable source of the nitronium ion, allowing for the mono- or dinitration of a wide range of aromatic and heteroaromatic compounds under mild conditions. Current time information in Bangalore, IN.nih.gov The reactivity can be tuned by altering the substituents on the pyrazole (B372694) ring. The dinitration of arenes using an N-nitropyrazole reagent has been demonstrated, with the reaction conditions being manipulated to selectively produce either the mononitrated or dinitrated product. Current time information in Bangalore, IN.

Other advanced nitrating agents include:

Nitronium salts , such as NO₂BF₄ and NO₂PF₆.

Metal nitrates , like Bi(NO₃)₃ and Cu(NO₃)₂, often used in conjunction with a catalyst. researchgate.net

N-Nitro compounds , for instance, N-nitrosuccinimide and N-nitrosaccharin. researchgate.net

The choice of nitrating system can significantly impact the outcome of the dinitration of benzotriazole, offering pathways to higher yields and improved regioselectivity.

| Nitrating Agent System | Key Features | Reference(s) |

| N-Nitropyrazole | Controllable mono- or dinitration; mild conditions. | Current time information in Bangalore, IN.nih.gov |

| AgNO₃ | Used in transition metal-catalyzed nitration. | researchgate.net |

| Bi(NO₃)₃/p-toluenesulfonic acid | Alternative to strong acid mixtures. | researchgate.net |

| [Dsim]NO₃ (ionic liquid) | Green and reusable nitrating agent. | researchgate.net |

| N-Nitrosaccharin | N-nitro-type reagent for arene nitration. | researchgate.net |

Cyclization Reactions for Benzotriazole Ring Formation

An alternative to direct nitration is the construction of the dinitrobenzotriazole ring from acyclic or monocyclic precursors that already contain the required dinitro functionality. This approach can offer better control over the final substitution pattern.

Synthetic Routes Involving Dinitrophenyl Moieties

The synthesis of this compound can be achieved through the cyclization of suitably substituted dinitrophenyl compounds. A key precursor for this strategy is a 1,2-diaminobenzene (o-phenylenediamine) derivative bearing two nitro groups at the 3- and 5-positions.

The general method involves the diazotization of one of the amino groups of the dinitro-o-phenylenediamine using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid or hydrochloric acid), followed by intramolecular cyclization to form the triazole ring. slideshare.netscribd.com This process is a well-established method for the synthesis of benzotriazoles.

Another related approach involves the cyclization of 2,4-dinitrophenylhydrazine (B122626) derivatives. For example, the cyclization of o-nitro-hydrazino aromatic compounds can yield substituted 1-hydroxy-benzotriazoles. tdl.org More specifically, the cyclization of 1,2-bis(2,4,6-trinitrophenyl)hydrazine to 4,6-dinitro-2-(2,4,6-trinitrophenyl)-2H-benzotriazole 1-oxide can be achieved by heating in concentrated sulfuric acid. thieme-connect.de While this example yields a 2-substituted derivative, it demonstrates the principle of forming the dinitrobenzotriazole ring system from a dinitrophenyl precursor.

These cyclization strategies are particularly useful when the desired substitution pattern is difficult to achieve through direct nitration due to unfavorable directing effects.

Diazo-Cyclotization Reactions for Benzotriazole Construction

The most common and direct method for constructing the benzotriazole ring is the diazotization of an o-phenylenediamine (B120857) derivative, followed by an intramolecular cyclization. stackexchange.com To synthesize this compound, the required precursor is 3,5-dinitro-1,2-phenylenediamine.

The general mechanism involves two key steps:

Diazotization : One of the amino groups of the o-phenylenediamine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric or sulfuric acid, or a milder acid like acetic acid. stackexchange.comclockss.org This generates a reactive diazonium salt intermediate. stackexchange.com The reaction is usually performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Intramolecular Cyclization : The newly formed diazonium group is then attacked by the lone pair of electrons on the adjacent amino group. stackexchange.com This intramolecular reaction leads to the formation of the stable, five-membered triazole ring, yielding the benzotriazole product. The cyclization of the diazonium intermediate is often decisively influenced by the pH of the reaction mixture. This entire process can often be performed as a one-pot reaction. researchgate.net

The reaction is generally considered irreversible, as the resulting benzotriazole is a very stable aromatic compound, making the reverse reaction energetically unfavorable under normal conditions. stackexchange.com This method's robustness allows for its application to a wide range of substituted o-phenylenediamines, including those with electron-withdrawing nitro groups. stackexchange.com

Table 1: General Conditions for Diazo-Cyclotization of o-Phenylenediamines

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Starting Material | Substituted o-phenylenediamine | For this compound, this would be 3,5-dinitro-1,2-phenylenediamine. stackexchange.com |

| Reagents | Sodium Nitrite (NaNO₂), Acid (e.g., HCl, H₂SO₄, Acetic Acid) | Standard method for generating the diazonium salt intermediate. stackexchange.comclockss.org |

| Alternative Reagent | Polymer-supported nitrite reagent and p-tosic acid | Offers mild conditions and simplified work-up. researchgate.net |

| Temperature | 0–5 °C | To maintain the stability of the diazonium salt and prevent side reactions. stackexchange.com |

| Key Feature | One-pot synthesis | The diazotization and subsequent cyclization can be performed in a single reaction vessel for operational simplicity. researchgate.net |

Reductive Cyclization Pathways to Dinitrobenzotriazole Systems

Reductive cyclization represents an alternative strategy where a nitro group is a key participant in the ring-forming process. This approach typically involves the reduction of a nitro group to an amine or an intermediate species, which then cyclizes. While direct examples for this compound are not extensively detailed, analogous syntheses for related heterocyclic systems provide a blueprint for potential pathways.

One such strategy is the palladium-catalyzed reductive cyclization. This methodology has been successfully applied in the synthesis of functionalized indoles from 2-nitrostyrenes and pyrroloindoles from 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov In these reactions, carbon monoxide acts as the reducing agent, converting the nitro groups into a species that facilitates cyclization, ultimately forming carbon dioxide in the process. nih.gov A hypothetical application to benzotriazole synthesis could involve the reductive cyclization of a 2-azido-1,3-dinitrobenzene derivative.

Another approach involves the electrochemical reductive cyclization of o-nitroanilines, which has been used to synthesize benzimidazoles. rsc.org This method proceeds through a tandem process of nitro reduction followed by cyclization and condensation. rsc.org The key advantage is the avoidance of strong chemical reductants. rsc.org Adapting this to form a dinitrobenzotriazole could involve starting with a precursor like 1-amino-2,3,5-trinitrobenzene, where one nitro group is selectively reduced and cyclizes with an adjacent nitro group, a pathway that would require careful control of electrochemical potential.

Furthermore, reductive cyclization of m-dinitro compounds using sodium borohydride (B1222165) (NaBH₄) followed by a Mannich reaction has been used to synthesize complex fused heterocyclic systems. researchgate.net This highlights the utility of reducing agents in transforming nitroaromatics into precursors for cyclization. For instance, the partial reduction of a trinitroaniline (B13749157) precursor could generate an o-phenylenediamine in situ, which would then be available for a subsequent diazo-cyclotization step.

Derivatization Strategies for this compound Scaffolds

The presence of two nitro groups on the benzotriazole ring significantly influences its reactivity, providing opportunities for diverse chemical transformations. These derivatizations allow for the fine-tuning of the molecule's properties.

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is the process of converting one functional group into another, a cornerstone of synthetic organic chemistry for creating molecular diversity. solubilityofthings.comtgc.ac.in For the this compound scaffold, the nitro groups are the primary sites for such modifications.

The electron-withdrawing nature of the nitro groups activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both nitro groups by various nucleophiles. A similar reactivity is observed in the analogous compound 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), where the C5-NO₂ group shows heightened chemical reactivity and can be displaced by basic amino-compounds in a simple aminolysis procedure. nih.gov

Key potential interconversions include:

Reduction of Nitro Groups : The nitro groups can be reduced to amino groups using various reducing agents (e.g., SnCl₂, H₂/Pd-C). These resulting aminobenzotriazoles can serve as building blocks for further derivatization, such as amide bond formation. scielo.br

Nucleophilic Displacement : As mentioned, nitro groups can be replaced by nucleophiles such as amines, alkoxides, or azides. The synthesis of 4,8-diazido-2,10-dinitrobenzotriazolo[l,2-a]benzotriazol-6-ium inner salt from its corresponding tetranitro precursor via reaction with sodium azide (B81097) demonstrates the feasibility of displacing activated nitro groups. dtic.mil

Modification of Other Substituents : If other functional groups are present on the scaffold, they can also be modified. For example, a chloro-substituent, activated by adjacent nitro groups, can undergo nucleophilic displacement by reagents like hydrazine (B178648). clockss.org

Table 2: Potential Functional Group Interconversions for Dinitrobenzotriazole Scaffolds

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference for Analogy |

|---|---|---|---|

| Nitro (-NO₂) | SnCl₂ or H₂/Pd-C | Amino (-NH₂) | scielo.br |

| Nitro (-NO₂) | R-NH₂ (Aminolysis) | Substituted Amino (-NHR) | nih.gov |

| Nitro (-NO₂) | NaN₃ | Azido (-N₃) | dtic.mil |

Multicomponent Reaction Methodologies Incorporating the Benzotriazole Core

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single pot to form a product that contains all or most of the atoms of the starting materials. mdpi.commdpi.com These reactions are valued for their atom economy, simplicity, and ability to rapidly generate libraries of complex molecules. pharmafeatures.commdpi.com

The benzotriazole scaffold is well-suited for incorporation into various MCRs. pharmafeatures.com For instance, the benzotriazole core can participate in the Ugi four-component reaction (U-4CR). pharmafeatures.commdpi.com In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using a benzotriazole derivative as one of the components (e.g., as the carboxylic acid or amine), complex molecules bearing the benzotriazole motif can be synthesized efficiently.

A specific example involves the one-pot, catalyst-free, three-component reaction of benzotriazole, 2-chloro-2-phenylacetophenone, and a 1,3-dicarbonyl compound. growingscience.com This reaction, performed at room temperature in dichloromethane, produces novel spiro benzotriazole compounds in high yields (up to 92%). growingscience.com This demonstrates how the benzotriazole core can be used as a foundational element in building more complex, three-dimensional structures through MCR methodologies. pharmafeatures.comgrowingscience.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-phenylenediamine |

| 3,5-dinitro-1,2-phenylenediamine |

| Sodium nitrite |

| p-tosic acid |

| 2-azido-1,3-dinitrobenzene |

| 1-amino-2,3,5-trinitrobenzene |

| 2-nitrostyrene |

| 1,4-dialkenyl-2,3-dinitrobenzene |

| o-nitroaniline |

| Carbon monoxide |

| Sodium borohydride |

| 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) |

| 4,8-diazido-2,10-dinitrobenzotriazolo[l,2-a]benzotriazol-6-ium inner salt |

| Tin(II) chloride (SnCl₂) |

| Sodium azide |

| Hydrazine |

| 2-chloro-2-phenylacetophenone |

| Dichloromethane |

| 2,4,6-trinitrotoluene (TNT) |

| Benzimidazole |

| Pyrrolo[3,2-g]indole |

Structural Elucidation and Tautomeric Equilibrium of Dinitrobenzotriazoles

Spectroscopic Characterization of Dinitrobenzotriazole Structures

A comprehensive spectroscopic approach is essential to fully characterize the structure of 4,6-dinitro-2H-benzotriazole. This involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry.

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). mdpi.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Benzotriazole (B28993) Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| DNP-DNBT | H-5 | 8.892 | d |

| DNP-DNBT | H-7 | 8.725 | s |

Note: Data extracted from a study on a related dinitrobenzotriazole derivative. cdnsciencepub.com 'd' denotes a doublet and 's' denotes a singlet.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzotriazole ring are influenced by the position of the nitro groups and the tautomeric form. In benzotriazole systems, the signals for the carbon atoms can be assigned based on their electronic environment. researchgate.net For dinitro-substituted benzotriazoles, the carbons attached to the nitro groups would be expected to resonate at a lower field (higher ppm) due to the strong electron-withdrawing effect of the nitro groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for Dinitrobenzotriazoles

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

| Carbons attached to NO₂ groups | >140 |

| Other aromatic carbons | 110-140 |

Note: These are general predicted ranges based on the known effects of nitro groups on aromatic systems.

¹⁵N NMR spectroscopy is particularly valuable for studying nitrogen-containing heterocyclic compounds like benzotriazoles as it directly probes the nitrogen atoms in the triazole ring. spectrabase.comresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment and the position of the tautomeric equilibrium. semanticscholar.orgcsic.es This technique can definitively distinguish between different tautomers, such as the 1H- and 2H-forms, as the nitrogen chemical shifts will be significantly different in each isomer. oup.com For instance, studies on benzotriazole derivatives have shown that the difference in ¹⁵N chemical shifts between isomers can be over 100 ppm. semanticscholar.org

The IR and Raman spectra of this compound would be expected to show characteristic bands for the following functional groups:

N-H stretching: In the 1H-tautomer, a band corresponding to the N-H stretch would be observed.

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹.

Nitro (NO₂) group stretching: Strong asymmetric and symmetric stretching vibrations typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

Ring vibrations: Characteristic skeletal vibrations of the benzotriazole ring system.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational bands to specific molecular motions. nih.gov

Interactive Data Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1560 - 1500 |

| Symmetric NO₂ Stretch | 1380 - 1335 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

Note: These are general frequency ranges for the indicated functional groups.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.org For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation of benzotriazoles in the mass spectrometer often involves characteristic losses. raco.cat A common fragmentation pathway for benzotriazoles is the loss of a molecule of nitrogen (N₂). researchgate.net For dinitro-substituted benzotriazoles, fragmentation may also involve the loss of nitro groups (NO₂) or parts of the benzene (B151609) ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. gbiosciences.com

Carbon-13 (¹³C) NMR Spectroscopic Assignments

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For dinitrobenzotriazole isomers, this method has been crucial in unambiguously identifying the predominant tautomeric form in the solid state.

Initial assumptions about the structure of dinitrobenzotriazoles were challenged and later corrected by crystallographic studies. For instance, the compound commonly referred to as 4,6-dinitrobenzotriazole was experimentally confirmed by X-ray diffraction to exist as the 5,7-dinitro-1H-benzotriazole tautomer in its crystalline form. mdpi.com This highlights the importance of empirical validation over historical nomenclature. Computational studies, such as those using the B3LYP method, supported these crystallographic findings, showing the 1H-5,7-isomer to be significantly more stable in the gas phase than the 1H-4,6 isomer by approximately 35 kJ mol⁻¹. mdpi.com

Similarly, studies on related isomers like 5,6-dinitro-1H-benzotriazole show that it crystallizes as the 1H-tautomer, with a water molecule incorporated into the crystal lattice. csic.es The planarity of the 1H-tautomer was confirmed, and the crystal system was identified as monoclinic, belonging to the P2/c space group. csic.es These detailed structural parameters derived from X-ray analysis are fundamental for understanding the physical properties and stability of these materials.

Analysis of Polymorphism and Supramolecular Architectures in Dinitrobenzotriazole Systems

Polymorphism, the ability of a compound to exist in multiple crystalline forms, significantly influences the physical properties of energetic materials, including density and sensitivity. While specific polymorphic studies on this compound are not extensively documented, research on the parent 1H-benzotriazole and its derivatives provides insight into the supramolecular possibilities.

1H-benzotriazole itself is known to crystallize as two different polymorphs. csic.es One form is chiral and resolves spontaneously into conglomerates, while the other is achiral, crystallizing in a centrosymmetric space group. csic.esresearchgate.net In both cases, the supramolecular structure is built from achiral monomeric units. researchgate.net

In the case of 5,6-dinitro-1H-benzotriazole monohydrate, the supramolecular architecture is dictated by extensive hydrogen bonding. csic.es The water molecule acts as a bridge, connecting to three different dinitrobenzotriazole molecules. This network of hydrogen bonds forms a tape-like structure along one crystal axis, and these tapes then stack along another axis through further hydrogen bonds involving the nitro groups. csic.es An anhydrous, non-crystalline pseudopolymorph of 5,6-dinitro-1H-benzotriazole has also been identified, which theoretical calculations and solid-state NMR suggest is also an 1H-tautomer. csic.es This demonstrates how subtle changes, like the inclusion of a solvent molecule, can drastically alter the crystal packing and supramolecular arrangement.

Tautomerism in Dinitrobenzotriazole Isomers

Annular tautomerism is a key feature of N-unsubstituted benzotriazoles, where the proton on the triazole ring can migrate between nitrogen atoms. This results in an equilibrium between different tautomeric forms, primarily the 1H- and 2H-isomers. The position of the electron-withdrawing nitro groups on the benzene ring has a profound effect on the relative stability of these tautomers.

Investigation of 1H- and 2H-Tautomeric Forms: Experimental and Theoretical Insights

The equilibrium between 1H- and 2H-tautomers of dinitrobenzotriazoles has been investigated through a combination of spectroscopic methods (NMR) and quantum chemical calculations (DFT). mdpi.comcsic.es For the dinitrobenzotriazole system, three principal tautomers are considered: the 1H-5,7-tautomer, the 2H-4,6-tautomer, and the 1H-4,6-tautomer. mdpi.com

Theoretical calculations have consistently shown that the 1H-tautomer is the most energetically favorable form for many dinitrobenzotriazoles in the gas phase and solid state. mdpi.comnih.gov For the 5,7-dinitro isomer, the 1H-tautomer is significantly lower in energy than both the 2H-4,6 and 1H-4,6 forms. mdpi.com The activation barriers for the interconversion between these tautomers via unimolecular hydrogen transfer are quite high, on the order of ~235-240 kJ mol⁻¹. mdpi.com However, interconversion can also occur via bimolecular reactions within dimers, which often presents a lower activation barrier. mdpi.com

The table below summarizes the calculated relative energies for the tautomers of 5,7-dinitrobenzotriazole (DBT), illustrating the pronounced stability of the 1H-5,7 form.

| Tautomer | Relative Energy (kJ mol⁻¹) |

| 1H-5,7-dinitrobenzotriazole | 0.0 (Reference) |

| 2H-4,6-dinitrobenzotriazole | ~25-30 |

| 1H-4,6-dinitrobenzotriazole | ~30-56 |

| Data sourced from theoretical calculations. mdpi.com |

Experimental evidence from solid-state CPMAS NMR spectroscopy confirms that the 1H-tautomer is the form present in the crystal structure of 5,6-dinitrobenzotriazole, which aligns with X-ray diffraction data. csic.es

Solvation Effects on Tautomeric Equilibria in Dinitrobenzotriazoles

The tautomeric equilibrium, which heavily favors one form in the solid state or gas phase, can be significantly altered by the solvent environment. numberanalytics.com The solvent's polarity and its ability to form hydrogen bonds can stabilize or destabilize different tautomers, thereby shifting the equilibrium. numberanalytics.comrsc.org

A striking example is observed with 5,6-dinitrobenzotriazole. While it exists exclusively as the 1H-tautomer in the solid state, studies in a polar aprotic solvent like DMSO-d₆ reveal a different picture. mdpi.comcsic.es Analysis based on NMR spectroscopy and GIAO/DFT calculations indicates that in this solution, the major species is surprisingly the 2H-tautomer. csic.esresearchgate.net This finding is a notable exception to the general rule that the most abundant tautomer in solution is the same one found in the crystal. csic.es

The preference for the 2H-tautomer in DMSO suggests that the solvent interacts favorably with this isomer, likely through dipole-dipole interactions and hydrogen bonding, overcoming the intrinsic stability preference observed in the gas and solid phases. This demonstrates that the chemical behavior and properties of dinitrobenzotriazoles can be highly dependent on their immediate chemical environment.

Reactivity and Reaction Mechanisms of 4,6 Dinitro 2h Benzotriazole and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of multiple nitro groups and the triazole ring system profoundly influences the electronic landscape of 4,6-dinitro-2H-benzotriazole derivatives, making them highly susceptible to nucleophilic attack. This reactivity is most prominently observed in their N-oxide analogues, which serve as model compounds for studying SNAr phenomena.

Super-Electrophilic Nature of Dinitrobenzotriazole 1-Oxides

Derivatives such as 2-aryl-4,6-dinitrobenzotriazole 1-oxides are classified as "super-electrophiles" due to their exceptionally high reactivity towards nucleophiles. cdnsciencepub.comcdnsciencepub.com This enhanced electrophilicity surpasses that of conventional aromatic electrophiles like 1,3,5-trinitrobenzene (B165232) (TNB). cdnsciencepub.comresearchgate.net For instance, the reactivity of 4,6-dinitrobenzofuroxan (DNBF), a related super-electrophile, in forming a methoxide (B1231860) adduct is significantly greater than that of TNB, with a forward rate constant 265 times larger and an equilibrium constant 9.1 x 10⁵ times larger. cdnsciencepub.com The electrophilic character of 2-aryl-4,6-dinitrobenzotriazole 1-oxides is considered to be much closer to that of DNBF than TNB. researchgate.net

The powerful electrophilic nature is attributed to the synergistic electron-withdrawing effects of the nitro groups and the N-oxide function. cdnsciencepub.comresearchgate.net This allows these compounds to react quantitatively with weak nucleophiles, such as aromatic amines, to form stable Meisenheimer complexes. cdnsciencepub.comcdnsciencepub.com The electrophilicity can be quantified using pKₐ values for covalent hydration, which provides a measure of the ease with which the compound accepts a nucleophile. researchgate.net

| Compound | pKₐ Value |

|---|---|

| 2-(2',4',6'-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide (Pi-DNBT) | 6.70 |

| 2-phenyl-4,6-dinitrobenzotriazole 1-oxide (Ph-DNBT) | 10.73 |

| 4,6-dinitrobenzofuroxan (DNBF) (for comparison) | 3.73 |

Regioselectivity of Nucleophilic Attack: C-7 vs. C-1' Electrophilic Sites

A key feature of 2-(nitroaryl)-4,6-dinitrobenzotriazole 1-oxides is the presence of two distinct electrophilic centers, leading to competitive nucleophilic attack. cdnsciencepub.comgrafiati.com These sites are:

The C-7 position: Located on the dinitrobenzotriazole ring, this is considered a "super-electrophilic" site. cdnsciencepub.comresearchgate.net Attack at this position typically leads to the formation of persistent anionic σ-adducts. cdnsciencepub.com

The selectivity of a nucleophile for C-7 versus C-1' provides a direct measure of its preference for forming a stable complex versus initiating a displacement reaction. cdnsciencepub.com Studies with various alkoxides have shown that the C-7 site is significantly more reactive. researchgate.netcdnsciencepub.comgrafiati.comcdnsciencepub.com For example, both methoxide and tert-butoxide react immediately with 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide to form the C-7 adduct. researchgate.netgrafiati.com However, an unexpected regioselectivity was observed in reactions with aromatic amines; aniline (B41778) attacks the picryl moiety (C-1' site), while more sterically hindered amines like 2,6-dimethylaniline (B139824) and N,N-dimethylaniline attack the benzotriazole (B28993) moiety (C-7 site). cdnsciencepub.com

Formation and Stability of Anionic σ-Adducts (Meisenheimer Complexes)

The reaction of electron-deficient aromatic compounds like dinitrobenzotriazole derivatives with nucleophiles proceeds through the formation of an intermediate anionic σ-adduct, commonly known as a Meisenheimer complex. cdnsciencepub.comlibretexts.orgmdpi.com These complexes are crucial intermediates in SNAr reactions. mdpi.com

In the case of 2-(nitroaryl)-4,6-dinitrobenzotriazole 1-oxides, attack at the C-7 position generates a relatively persistent, spectrally observable σ-complex. cdnsciencepub.comcdnsciencepub.com In contrast, the C-1' adducts are typically metastable and rapidly decompose to displacement products. cdnsciencepub.comcdnsciencepub.com The stability of these complexes is a hallmark of the super-electrophilic nature of the substrate, with some forming from reactions with very weak nucleophiles like N,N-dimethylaniline, a reaction that does not occur with the standard electrophile TNB. cdnsciencepub.com The formation of zwitterionic Meisenheimer complexes from the reaction of tertiary amines with these substrates is a definitive indicator of their powerful electrophilic properties. cdnsciencepub.com The stability of these adducts can be influenced by the counterion in the solid state. mdpi.com

Kinetic and Mechanistic Studies of SNAr Processes

The mechanism for SNAr reactions of activated aryl halides generally involves a two-step addition-elimination process. libretexts.orgpressbooks.pub

Addition: The nucleophile attacks the electron-deficient carbon atom, breaking the aromaticity and forming a tetrahedral carbanionic intermediate (the Meisenheimer complex). libretexts.org

Elimination: The leaving group is expelled, and the aromatic system is restored. libretexts.org

Kinetic data can be analyzed using linear free-energy relationships, such as the Mayr-Patz equation (log k = sN(N + E)), to determine the electrophilicity parameters (E) of the substrates and the nucleophilicity parameters (N, sN) of the attacking species. researchgate.netresearchgate.net This allows for a quantitative comparison of reactivity across different electrophile-nucleophile pairs. researchgate.net Brönsted-type plots, which correlate reaction rates with the pKa of the nucleophile, are also used to elucidate the reaction mechanism and identify the rate-determining step. frontiersin.org

Basicity and Steric Hindrance as Determinants of Nucleophilic Reactivity

The reactivity and selectivity of nucleophilic attack on dinitrobenzotriazole 1-oxides are strongly governed by the properties of the nucleophile, particularly its basicity and steric bulk. researchgate.netcdnsciencepub.com

Studies comparing methoxide and tert-butoxide ions with 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide illustrate this point clearly. researchgate.netcdnsciencepub.comcdnsciencepub.com

Basicity: Methoxide, being less basic but also less sterically hindered, leads to a greater percentage of C-7 adduct formation compared to the more basic tert-butoxide. researchgate.netgrafiati.com

Steric Hindrance: The bulkier tert-butoxide ion experiences greater steric hindrance when attacking the electrophilic centers. researchgate.netcdnsciencepub.com This factor, along with its higher basicity, influences the balance between C-7 adduct formation and C-1' displacement. cdnsciencepub.com Similarly, the sterically demanding tert-butyl groups on 2,6-di-tert-butylphenoxide preclude it from acting as an oxygen-nucleophile, forcing it to react as a carbon-nucleophile. cdnsciencepub.com

These factors are discussed in terms of an activation energy profile, comparing the pathways for attack at the two distinct electrophilic sites. researchgate.netcdnsciencepub.com

Rearrangement Reactions and Thermal Decomposition Pathways

While SNAr reactions are dominant, dinitrobenzotriazole derivatives can undergo other transformations, including rearrangements and thermal decomposition, particularly under heating. The decomposition pathways are of interest due to the energetic nature of polynitrated benzotriazoles. dtic.mil

For certain C-7 adducts of 2-(nitroaryl)-4,6-dinitrobenzotriazole 1-oxides, a decomposition pathway involving a formal internal redox has been observed. cdnsciencepub.com This process involves the deoxygenation of the N-oxide, leading to the formation of a 7-alkoxy-2-picryldinitrobenzotriazole. cdnsciencepub.com Furthermore, some 2-aryl-4,6-dinitrobenzotriazole 1-oxides have been noted to undergo simple deoxygenation to the corresponding benzotriazole when heated in ethanol. cdnsciencepub.com

Studies on related energetic materials like 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT) provide insight into potential thermal decomposition mechanisms. These compounds exhibit high thermal stability, with decomposition onsets well above their melting points. nih.gov The primary decomposition of such benzotriazoles is proposed to occur via N₂ elimination from the triazole ring. nih.gov Other potential initial steps in the thermolysis of highly nitrated aromatics include nitro-nitrite rearrangement and C–NO₂ bond cleavage. nih.gov For 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), reactive molecular dynamics simulations show that N₂ is a dominant initial gas phase product, along with NO₂. nih.gov The thermal stability of these compounds is a key characteristic for their potential application as energetic materials. nih.govnih.gov

Nitro-Nitrite Isomerization Mechanisms in Dinitrobenzotriazoles

One of the primary decomposition channels for dinitrobenzotriazoles is nitro-nitrite isomerization. mdpi.commdpi.comresearchgate.netcolab.wsdntb.gov.ua This molecular rearrangement is considered the most energetically favorable pathway, possessing lower activation barriers compared to other decomposition reactions like C-NO2 bond cleavage. mdpi.comnih.gov Consequently, nitro-nitrite isomerization is the dominant mechanism at lower temperatures. mdpi.comnih.gov

Quantum chemical calculations have determined the activation barriers for this process in related isomers. For 5,7-dinitrobenzotriazole (DBT), the barrier is 267 kJ mol⁻¹, and for 4-amino-5,7-dinitrobenzotriazole (ADBT), it is 276 kJ mol⁻¹. mdpi.comnih.gov The thermolysis is understood to proceed via the 1H-tautomer, which is the most energetically stable form for these compounds in both the gas phase and in solution. mdpi.com

| Compound | Activation Barrier (kJ mol⁻¹) |

| 5,7-dinitrobenzotriazole (DBT) | 267 |

| 4-amino-5,7-dinitrobenzotriazole (ADBT) | 276 |

| Data sourced from MDPI mdpi.comnih.gov |

C-NO2 Bond Cleavage Processes

Alongside isomerization, the homolytic cleavage of the carbon-nitro bond (C-NO2) is a critical decomposition pathway. mdpi.comresearchgate.netdntb.gov.ua This radical process involves the breaking of the C–NO2 bond to yield heterocyclic radicals and a nitrogen dioxide radical (•NO2). mdpi.com While this pathway is less favorable from a purely energetic standpoint compared to nitro-nitrite isomerization, it features a significantly higher preexponential factor, or activation entropy. mdpi.com This kinetic factor causes C–NO2 bond cleavage to become the dominant decomposition channel at the higher temperatures typically used in experimental studies. mdpi.comnih.gov

The reaction enthalpies for this radical bond cleavage have been calculated for dinitrobenzotriazole analogues. These values correlate with the thermal stability of the compounds; for instance, the higher bond energy in ADBT is consistent with its greater thermal stability compared to DBT. mdpi.comnih.gov

| Compound | Reaction Enthalpy (kJ mol⁻¹) |

| 5,7-dinitrobenzotriazole (DBT) | 298 |

| 4-amino-5,7-dinitrobenzotriazole (ADBT) | 320 |

| Data sourced from MDPI mdpi.comnih.gov |

Nitrogen Extrusion Mechanisms

The initial decomposition reactions of dinitrobenzotriazoles also include the possibility of nitrogen (N2) elimination from the triazole ring. mdpi.comresearchgate.net This pathway is considered a two-step mechanism. mdpi.com From an energetic perspective, N2 elimination is the second most favorable primary decomposition channel, after nitro-nitrite rearrangement but more favorable than C-NO2 bond cleavage. mdpi.com

For 5,7-dinitrobenzotriazole (DBT) and its amino-analogue (ADBT), the effective activation barriers for N2 elimination are 281.4 kJ mol⁻¹ and 286.4 kJ mol⁻¹, respectively. mdpi.com Despite having a lower energy barrier than C-NO2 bond cleavage, the radical C-NO2 pathway has preexponential factors that are several orders of magnitude larger, making it the more significant channel kinetically at elevated temperatures. mdpi.com

Analysis of the "Trigger Linkage" in Picryl-Substituted Dinitrobenzotriazoles

In the context of energetic materials, the "trigger linkage" is the chemical bond or moiety that first breaks upon initiation, leading to detonation. acs.org For picryl-substituted dinitrobenzotriazoles, extensive analysis has shown that the picryl group and its connection to the triazole ring are the dominant factors in determining impact sensitivity. researchgate.netdtic.mil

Studies reveal that the picryl group contributes more to impact sensitivity than additional nitro groups on the benzotriazole ring. dtic.mil Specifically, the Pic-N-N=N moiety has been identified as containing the trigger linkage. researchgate.net This is supported by the observation that 1-picrylbenzotriazole is essentially as impact-sensitive as its dinitro-substituted derivatives, such as 1-picryl-4,6-dinitrobenzotriazole. researchgate.netdtic.mil The high sensitivity is not attributed to the picryl group alone, as 1,3,5-trinitrobenzene is a thermally stable compound. researchgate.net Therefore, it is the combination of the picryl group and the triazole ring that creates the sensitive linkage responsible for initiation. Both 1-picryl-5,7-dinitrobenzotriazole and the 4,6-dinitro isomer exhibit impact sensitivities characteristic of intermediate or primary explosives. dtic.mil

Electrophilic Substitution Reactions on the Benzotriazole Ring System

The benzotriazole ring system is generally deactivated towards electrophilic substitution on its benzene (B151609) ring. This deactivation is due to the electron-withdrawing nature of the fused triazole moiety. As a result, electrophilic reactions such as nitration or halogenation often require aggressive conditions to proceed. researchgate.net

When substitution does occur on the benzene portion of the ring, it is typically directed to the 4-, 5-, 6-, or 7-positions, with the specific outcome influenced by the reaction conditions and any existing substituents. researchgate.net For unsubstituted 1H-benzotriazole, electrophilic substitution is facile at the N1- and N2-positions of the triazole ring and at the C4-position of the benzene ring. chemicalbook.com For example, nitration can introduce nitro groups at the 4- and 7-positions. In some cases, dinitration at the 4- and 6-positions can be achieved.

Alkylation and acylation reactions readily occur at the nitrogen atoms of the triazole ring. chemicalbook.comijariie.com For instance, alkylation of 1H-benzotriazole with agents like methyl sulfate (B86663) produces a mixture of 1-methyl- and 2-methylbenzotriazole. chemicalbook.com

Theoretical and Computational Chemistry Studies of 4,6 Dinitro 2h Benzotriazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in characterizing the molecular properties of 4,6-dinitro-2H-benzotriazole. These methods allow for the determination of electronic structure, molecular geometries, and energetic properties, which are essential for predicting the compound's behavior.

Density Functional Theory (DFT) is a widely used computational method for studying benzotriazole (B28993) systems due to its balance of accuracy and computational cost. nih.gov DFT calculations have been employed to investigate the electronic structure, molecular orbitals, and reactivity of various benzotriazole derivatives. researchgate.netnih.govsemanticscholar.org

For instance, DFT calculations at the B3LYP/6-311g(d,p) level have been used to analyze the electrophilic reactivity of related benzotriazole 1-oxide derivatives. researchgate.net These studies often involve the calculation of global reactivity descriptors such as electronic chemical potential (μ), chemical hardness (η), and global nucleophilicity index (ω⁻¹), which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The analysis of these parameters helps in understanding the reaction mechanisms and predicting the most likely sites for nucleophilic or electrophilic attack. researchgate.net

In the context of this compound, DFT has been instrumental in determining the relative stabilities of its tautomers. Studies have shown that the 1H-5,7-dinitro-1H-benzotriazole tautomer is significantly more stable than the 1H-4,6 isomer in the gas phase. mdpi.com This is a crucial finding, as the long-assumed structure was the 4,6-dinitrobenzotriazole. mdpi.com

DFT calculations are also used to predict the energetic properties of these compounds, such as the heat of formation. nih.gov The choice of functional and basis set, for example, M06-2X/6-311++G(d,p), is critical for obtaining reliable and accurate results for energetic materials. nih.gov

Table 1: Calculated Global Reactivity Descriptors for a Related Benzotriazole Derivative Data adapted from a study on a related benzotriazole 1-oxide derivative.

For more accurate and high-level computational analysis of benzotriazole systems, ab initio methods are employed. researchgate.net These methods, which are based on first principles without empirical parameters, provide a more rigorous treatment of electron correlation. Techniques such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods are used to obtain highly accurate energies and molecular properties. researchgate.net

High-level ab initio calculations have been used to study the tautomeric equilibrium of benzotriazole itself, revealing that different methods can yield varying preferences for the 1H and 2H tautomers. researchgate.net The inclusion of zero-point energy corrections is often necessary to achieve agreement with experimental data. researchgate.net For complex systems like this compound, these high-level calculations, though computationally expensive, are invaluable for benchmarking results from more approximate methods like DFT. cdnsciencepub.com

Composite thermochemical procedures, such as the high-level computational W1-F12 method, are utilized to calculate accurate gas-phase enthalpies of formation for dinitrobenzotriazoles. mdpi.com These methods combine results from different levels of theory and basis sets to achieve high accuracy. The calculated gas-phase enthalpies of formation can then be combined with experimentally determined sublimation enthalpies to yield solid-state enthalpies of formation, which are crucial for assessing the energetic performance of these materials. mdpi.com

Ab Initio Methods for High-Level Computational Analysis

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction pathways and analyzing the transition states are critical for predicting the reactivity and decomposition mechanisms of this compound.

Computational methods are used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. numberanalytics.comyoutube.com The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a key parameter determined from the reaction coordinate profile. numberanalytics.comyoutube.com

For related nitroaromatic compounds, studies have shown that the activation enthalpies (ΔH‡) and entropies (ΔS‡) can provide insights into the reaction mechanism. scispace.comscirp.org For example, low activation enthalpies and highly negative activation entropies in certain reactions of dinitrobenzene derivatives suggest the formation of a structured transition state, possibly involving intramolecular hydrogen bonding. scispace.comscirp.org

In the context of the thermal decomposition of dinitrobenzotriazoles, quantum chemical calculations have been used to predict activation barriers for various decomposition channels, such as nitro-nitrite isomerization and C-NO2 bond cleavage. mdpi.com These calculations help to identify the most favorable decomposition pathways at different temperatures. mdpi.com

Table 2: Calculated Activation Barriers for Decomposition of a Dinitrobenzotriazole Data adapted from a theoretical study on a dinitrobenzotriazole isomer.

In some reactions involving highly electrophilic nitroaromatic compounds, a single electron transfer (SET) mechanism may be operative. researchgate.net Theoretical studies can help to elucidate whether a reaction proceeds via a polar (nucleophilic addition-elimination) or a SET pathway.

For a related 2-(2',4',6'-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, a SET mechanism was proposed and confirmed by the correlation between reaction rate constants and the oxidation potentials of the reacting nucleophiles. researchgate.net DFT calculations can further support the proposed mechanism by analyzing the electronic properties of the reactants and the transition state. researchgate.net The investigation of SET mechanisms is crucial for a complete understanding of the reactivity of these electron-deficient systems.

Prediction of Spectroscopic Parameters

GIAO Calculations for NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. nih.gov For this compound and its derivatives, Gauge-Independent Atomic Orbital (GIAO) calculations are a commonly employed method to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net This method, often used in conjunction with Density Functional Theory (DFT), has been shown to provide a reliable basis for the assignment of signals for all nuclei in benzotriazole systems. researchgate.net

The accuracy of GIAO calculations is dependent on the chosen functional and basis set. nih.gov For instance, studies on similar nitroaromatic compounds have shown that functionals like B3LYP with a 6-311++G** basis set can provide sound assignments for the nuclei. researchgate.net The process typically involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Molecular Modeling for Structure-Reactivity Correlations

Derivation and Application of Electrophilicity Parameters

The reactivity of electrophiles can be quantified using electrophilicity parameters (E), which are valuable for predicting reaction rates and understanding reaction mechanisms. nih.govlmu.de For highly reactive electrophiles, often termed "super-electrophiles" like derivatives of 4,6-dinitrobenzotriazole, these parameters are crucial for understanding their behavior in nucleophilic substitution reactions. cdnsciencepub.comresearchgate.net

The electrophilicity parameter E is determined using the equation: log k(20 °C) = sN(N + E), where k is the second-order rate constant, and N and sN are the nucleophilicity parameter and the nucleophile-specific sensitivity parameter, respectively. nih.gov Theoretical studies on related super-electrophiles, such as 2-(2′,4′,6′-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, have allowed for the derivation of their electrophilicity parameters. researchgate.net These studies often involve kinetic investigations of reactions with a series of nucleophiles with known N and sN values. researchgate.net

For instance, the electrophilicity parameter (E) for 2-(2′,4′,6′-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide at the C-7 position has been derived and compared with other super-electrophiles. researchgate.net This allows for a quantitative comparison of the electrophilic character of different positions within the molecule and with other reactive species. cdnsciencepub.comresearchgate.net

Table 1: Illustrative Electrophilicity Parameters of Related Nitroaromatic Compounds

| Compound | Electrophilicity Parameter (E) |

| 1-Fluoro-2,4-dinitrobenzene | -14.1 |

| 1-Chloro-2,4-dinitrobenzene | -17.6 |

| 1-Bromo-2,4-dinitrobenzene | -17.6 |

| 1-Iodo-2,4-dinitrobenzene | -18.3 |

| Note: This table is illustrative and based on data for 1-X-2,4-dinitrobenzenes to provide context for the electrophilicity of nitroaromatic compounds. researchgate.net Specific values for this compound were not found in the provided search results. |

Frontier Molecular Orbital Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. numberanalytics.comnobelprize.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. youtube.comvanderbilt.edu The energies and distributions of these orbitals in this compound are critical in determining its reactivity towards nucleophiles.

Computational studies, typically using DFT methods, are employed to calculate the HOMO and LUMO energy levels. researchgate.net For electrophiles like this compound, the LUMO is of particular importance as it indicates the most likely site for nucleophilic attack. vanderbilt.edu The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

In related dinitrobenzotriazole systems, the LUMO is often localized on the benzotriazole ring, particularly on the carbon atoms bearing the nitro groups, making these positions highly electrophilic. researchgate.net For example, in 2-(2′,4′,6′-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, calculations have shown that the C-7 position is a major site for nucleophilic attack, which is consistent with the localization of the LUMO. researchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also an indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. numberanalytics.com

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Role in Reactivity | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | Controls donor properties (nucleophilicity). vanderbilt.edu | Less significant for its role as an electrophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Controls acceptor properties (electrophilicity). vanderbilt.edu | The energy and localization of the LUMO determine the sites and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. numberanalytics.com | A smaller gap suggests higher reactivity. |

Computational Studies of Internal Reorganization Energies

The internal reorganization energy (λ) is a key parameter in Marcus theory that describes the energy required for the geometric changes of a molecule upon electron transfer. unesp.brrsc.org For this compound, understanding its reorganization energy is important for processes involving electron transfer. The reorganization energy can be computationally estimated by calculating the energy difference between the optimized geometry of the neutral molecule and the energy of the ion in the neutral geometry, and vice versa. nih.govstackexchange.com

Lower reorganization energies generally lead to faster electron transfer rates. unesp.br The magnitude of the reorganization energy is influenced by the extent of geometric change between the neutral and charged states. rsc.orgnih.gov In donor-acceptor systems, the reorganization energy can be affected by the strength of the donor and acceptor groups and their positions on the molecular framework. rsc.orgnih.gov Mixing of local and charge-transfer excited states can also influence the reorganization energy. rsc.orgnih.gov

While specific computational data for the internal reorganization energy of this compound was not found, studies on other organic molecules show that reorganization energies can be significantly altered by slight structural modifications. rsc.org Theoretical approaches like DFT are used to calculate these energies and provide insights into the structural factors that control them. ntu.edu.tw

COSMO-RS Theory for Intermolecular Interactions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of liquids and solutions, including intermolecular interactions. nih.gov This method is based on quantum chemical calculations of the molecule in a virtual conductor, which provides a screening charge density (σ-profile) on the molecular surface. nih.gov This σ-profile is then used in a statistical thermodynamics framework to calculate properties like activity coefficients, solubilities, and partition coefficients. 3ds.commdpi.com

The total intermolecular interaction energy in COSMO-RS is typically divided into three components: misfit energy (EMF), hydrogen-bonding energy (EHB), and van der Waals energy (EvdW). nih.gov By analyzing these components, one can gain a deeper understanding of the nature of the interactions between this compound and other species in a liquid phase.

Advanced Research Applications of Dinitrobenzotriazole Scaffolds

Role as Versatile Synthetic Building Blocks in Heterocyclic Synthesis

The benzotriazole (B28993) moiety is a well-established synthetic auxiliary, acting as a versatile building block in the construction of complex heterocyclic systems. clockss.orgresearchgate.net The introduction of nitro groups onto the benzene (B151609) ring, as in 4,6-dinitro-2H-benzotriazole, further enhances its utility. These electron-withdrawing groups activate the molecule towards certain reactions, making it a valuable precursor for otherwise difficult-to-achieve structures. researchgate.net

Research has shown that the nitration of substituted benzotriazoles can lead to dinitro derivatives that are key intermediates. For instance, the nitration of 5-chloro-2-methylbenzotriazole can yield 5-chloro-2-methyl-4,6-dinitrobenzotriazole. clockss.org The presence of the nitro groups activates the chlorine atom for nucleophilic displacement. This heightened reactivity allows for subsequent reactions, such as treatment with hydrazine (B178648) to induce cyclization, leading to the formation of novel tricyclic systems like 1H,6H-triazolo[4,5-e]benzotriazole-3-oxides. clockss.org

Furthermore, benzotriazole derivatives can serve as excellent leaving groups in nucleophilic substitution reactions, a property that is amplified by the presence of activating nitro groups. nih.gov This characteristic has been exploited in the synthesis of various substituted N-heterocyclic compounds. For example, a bis(benzotriazole) diene, when reacted with various amines, can undergo a selective single amine exchange to form 1-benzotriazolyl-1-(organylamino)-2-nitro-3,4,4-trichloro-1,3-butadienes, which are themselves versatile intermediates for other heterocycles like nitropyrazoles. nih.gov The utility of benzotriazoles in mediating the synthesis of both monocyclic and bicyclic heterocyclic systems is widely recognized in organic synthesis. researchgate.netacs.org

Exploration in Materials Science with Dinitrobenzotriazole Derivatives

The unique electronic characteristics of dinitrobenzotriazole derivatives make them attractive candidates for exploration in materials science, particularly in the field of organic electronics and protective coatings.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics, and their performance hinges on the properties of the organic semiconductor material used. nih.govfrontiersin.org While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials remains a key research area. nih.gov The electron-deficient nature of the dinitrobenzotriazole core makes it a promising building block for n-type semiconductors. mdpi.com

In a notable study, a complex pyrazine-decorated benzotriazole derivative was synthesized using microwave irradiation, a method that significantly improved yields and reduced reaction times. mdpi.com This multidonor–acceptor benzotriazole compound was integrated into an OFET and demonstrated excellent n-type semiconductor characteristics. mdpi.com The device exhibited one of the highest electron mobilities reported for discrete benzotriazole molecules, highlighting the potential of this scaffold in organic electronics. mdpi.com

Table 1: Performance of a Dinitrobenzotriazole-Based OFET This interactive table summarizes the reported performance metrics for an n-type Organic Field-Effect Transistor utilizing a pyrazine-decorated dinitrobenzotriazole derivative.

| Parameter | Value | Reference |

| Semiconductor Type | n-type | mdpi.com |

| Electron Mobility (μ) | ~10⁻² cm²V⁻¹s⁻¹ | mdpi.com |

| Synthesis Method | Microwave Irradiation | mdpi.com |

Efficient electron transport materials (ETMs) are crucial for the performance of various organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). beilstein-journals.orgnih.gov An ideal ETM possesses a low-lying lowest unoccupied molecular orbital (LUMO) to facilitate electron injection and high electron mobility for efficient transport. beilstein-journals.org These properties are often achieved by constructing molecules from electron-deficient units containing electronegative groups. beilstein-journals.org

The this compound scaffold, with its two strongly electron-withdrawing nitro groups, inherently possesses the electronic prerequisites for an ETM. The successful application of a dinitrobenzotriazole derivative as an n-type semiconductor in an OFET directly demonstrates its capability as an electron transport material. mdpi.com The development of such materials is a key advantage of organic chemistry, where molecular structures can be precisely tuned to achieve desired electronic characteristics for specific applications. beilstein-journals.org While fullerene derivatives have been extensively used as ETMs, research into new non-fullerene acceptors, including nitrogen-rich heterocycles like dinitrobenzotriazole, is expanding the library of available materials for next-generation devices. mdpi.comrsc.org

Benzotriazole derivatives are a prominent class of ultraviolet (UV) stabilizers used to protect polymers and other materials from degradation caused by sunlight. researchgate.netscience.gov Phenolic benzotriazoles, in particular, are high-performance UV absorbers widely employed in plastics, coatings, and adhesives. atamankimya.comatamanchemicals.com These compounds function by absorbing harmful UV radiation, typically in the 290-400 nm range, and dissipating the energy as harmless heat. atamanchemicals.comgoogle.com This process prevents the photo-oxidation and cleavage of chemical bonds within the polymer matrix, thus preserving the material's integrity, color, and lifespan. atamankimya.com

The effectiveness of benzotriazole UV stabilizers (BUVSs) stems from their high thermal stability and compatibility with a wide array of polymer systems, including polyesters, polycarbonates, and polyurethanes. atamankimya.com The shared structural feature of many BUVSs is a 2-hydroxyphenyl benzotriazole core. researchgate.net The benzotriazole ring system is the primary UV-absorbing chromophore, while the phenolic hydroxyl group plays a role in the energy dissipation mechanism and interaction with the host material. atamanchemicals.com Their widespread use in applications from automotive coatings to packaging materials underscores their essential role in modern materials engineering. atamankimya.com

Engineering of Electron Transport Materials

Fundamental Studies in Organic Reaction Mechanisms and Super-Electrophilicity

The highly electron-deficient nature of certain dinitrobenzotriazole derivatives has positioned them as key substrates for fundamental studies in organic reaction mechanisms. Specifically, compounds such as 2-(nitroaryl)-4,6-dinitrobenzotriazole 1-oxides have been classified as "super-electrophiles". cdnsciencepub.comcdnsciencepub.com This term denotes their exceptional reactivity towards nucleophiles, which surpasses that of conventional electrophiles like 1,3,5-trinitrobenzene (B165232). cdnsciencepub.comresearchgate.net

Research on these compounds has provided deep insights into the factors governing nucleophilic aromatic substitution (SNAr) reactions. These ambident super-electrophiles possess multiple reactive sites. For example, in 2-(nitroaryl)-4,6-dinitrobenzotriazole 1-oxides, nucleophilic attack can occur at the "super-electrophilic" C-7 position of the benzotriazole ring or at the "normal" electrophilic C-1' position of the attached nitroaryl ring. cdnsciencepub.comresearchgate.net

The reaction with various nucleophiles, such as alkoxide ions or amines, has been meticulously studied. cdnsciencepub.comcdnsciencepub.com These reactions often lead to the formation of observable, relatively stable anionic σ-adducts, also known as Meisenheimer complexes. cdnsciencepub.com By studying the kinetics and thermodynamics of the formation and decomposition of these adducts at different sites, researchers can dissect the influence of factors like steric hindrance, nucleophilicity, and basicity on the reaction pathway. researchgate.net For instance, studies comparing methoxide (B1231860) and tert-butoxide ions revealed that while both form C-7 adducts, the less sterically hindered methoxide does so more readily, providing valuable data on structure-reactivity relationships. researchgate.netgrafiati.com These fundamental investigations are crucial for building predictive models of chemical reactivity. researchgate.net

Table 2: Investigated Compounds in Super-Electrophilicity Studies This interactive table lists key dinitrobenzotriazole derivatives used as model super-electrophiles in mechanistic studies.

| Compound Name | Abbreviation | Key Research Focus | References |

| 2-(2',4',6'-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide | Pi-DNBT | Ambident reactivity, σ-complex formation, internal redox | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| 2-(2',4'-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide | DNP-DNBT | Comparison of nucleophiles, steric vs. basicity effects | cdnsciencepub.comresearchgate.net |

| 2-(4'-nitrophenyl)-4,6-dinitrobenzotriazole 1-oxide | NP-DNBT | Selectivity of nucleophilic attack | cdnsciencepub.com |

Q & A

Basic: What experimental strategies are recommended for synthesizing 4,6-dinitro-2H-benzotriazole with high purity and yield?

Methodological Answer:

Optimize reaction conditions by varying solvents (e.g., DMSO or ethanol), reflux duration (typically 4–18 hours), and stoichiometric ratios of precursors. For example, demonstrates that refluxing 4-amino-triazole derivatives with nitrating agents in DMSO for 18 hours under reduced pressure yields ~65% product after crystallization with water-ethanol . To enhance purity, employ vacuum distillation to remove volatile byproducts and use ice-water quenching to precipitate intermediates. Confirm purity via melting point analysis (e.g., 141–143°C in related triazole derivatives) and elemental analysis (C, H, N) to validate stoichiometric consistency .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Combine UV-Vis spectroscopy (to detect nitro group absorption bands at 250–400 nm) with 1H/13C NMR (to resolve aromatic proton environments and confirm substitution patterns). highlights CHN analysis as a key validation step, ensuring calculated vs. experimental elemental composition aligns (e.g., %C deviation <0.5%) . For nitro group confirmation, use FT-IR to identify symmetric/asymmetric NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic: How do nitro group positions (4,6-) influence the compound’s reactivity in further functionalization?

Methodological Answer:

The electron-withdrawing nitro groups at 4,6-positions deactivate the benzotriazole ring, directing electrophilic substitution to the 2-position. For example, shows that nitro-substituted benzothiazoles undergo nucleophilic aromatic substitution (SNAr) at electron-deficient sites when reacted with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). Monitor reactivity via TLC and adjust reaction time (4–12 hours) to avoid over-substitution .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for nitro-group confirmation?

Methodological Answer:

Contradictions often arise from solvent effects or impurities. For example, details using 2D NMR (COSY, HSQC) to distinguish overlapping aromatic signals in nitro derivatives. If IR data conflicts with expected NO₂ bands, confirm via X-ray crystallography (for solid-state structure) or Raman spectroscopy (to avoid solvent interference). Validate with HPLC-MS to rule out byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.